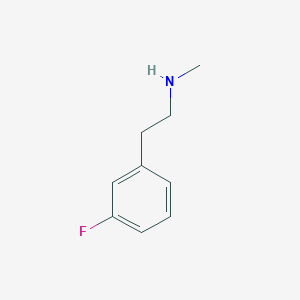

N-Methyl-2-(3-fluorophenyl)ethanamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKFMYLRDJVSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619458 | |

| Record name | 2-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515137-48-1 | |

| Record name | 2-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Methyl 2 3 Fluorophenyl Ethanamine

Established Synthetic Pathways for N-Methyl-2-(3-fluorophenyl)ethanamine

The construction of this compound is primarily achieved through two fundamental and widely practiced synthetic strategies: reductive amination and direct alkylation.

Reductive Amination Strategies in this compound Synthesis

Reductive amination is a robust and highly utilized method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this process involves the reaction of a ketone precursor, 3-fluorophenylacetone (B132418), with methylamine (B109427). caymanchem.commaps.org The reaction proceeds in a one-pot fashion, which is advantageous for chemical synthesis. wikipedia.org

The core of the reaction involves two key steps:

Imine Formation : The carbonyl group of 3-fluorophenylacetone reacts with methylamine, a primary amine, to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine (specifically, a ketimine). wikipedia.org

Reduction : The newly formed imine is then reduced to the target secondary amine. This reduction is carried out in the same reaction vessel using a suitable reducing agent. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.commdma.ch Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted ketone. masterorganicchemistry.com Other reagents like titanium(IV) isopropoxide can be used to facilitate the reaction, especially when using a solution of methylamine in methanol (B129727), which avoids the need for gaseous methylamine. mdma.ch The neutral, non-aqueous conditions of some protocols make this method compatible with various functional groups. mdma.ch

Table 1: Comparison of Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Citations |

|---|---|---|

| Sodium Borohydride (NaBH₄) | A common and effective reducing agent for imines. Can also reduce the starting aldehyde/ketone. | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder agent that selectively reduces imines over ketones, preventing side reactions. | masterorganicchemistry.comorganic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective alternative to NaBH₃CN, often used to avoid cyanide in the waste stream. | masterorganicchemistry.comresearchgate.net |

| α-picoline-borane | An efficient reducing agent that can be used in various solvents, including water. | organic-chemistry.org |

Alkylation Approaches in the Preparation of N-Methylated Phenethylamines

Direct N-alkylation is another foundational approach for synthesizing this compound. This method starts with the primary amine, 2-(3-fluorophenyl)ethanamine, and introduces a methyl group using an appropriate alkylating agent.

However, direct alkylation of primary amines with simple alkyl halides can be challenging to control. masterorganicchemistry.commasterorganicchemistry.com The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" where the secondary amine is further alkylated to form a tertiary amine as an undesired byproduct. masterorganicchemistry.commasterorganicchemistry.com Traditional methods often involved heating the amine with an alkyl halide, such as methyl iodide, in a solvent like alcohol. orgsyn.org

Modern variations aim to improve selectivity. For instance, using dimethyl carbonate as a methylating agent over certain catalysts can provide a greener and more selective route. nih.gov Another approach involves the reductive alkylation of an amine with an aldehyde, a process related to reductive amination but starting with a pre-formed amine. masterorganicchemistry.com

Precursor Chemistry and Intermediate Compounds in Fluorinated Ethanamine Synthesis

The successful synthesis of this compound is critically dependent on the availability and purity of its key precursors. The primary starting materials are either a ketone for reductive amination or a primary amine for alkylation.

The most crucial precursor for the reductive amination route is 3-fluorophenylacetone . caymanchem.com This compound, also known as 1-(3-fluorophenyl)-2-propanone, is an analytical reference standard and is recognized as a precursor in the synthesis of fluorinated amphetamine-type compounds. caymanchem.com The synthesis of such fluorinated phenylacetones often starts from corresponding fluorinated benzaldehydes or benzyl (B1604629) halides. nih.govglpbio.com

Table 2: Properties of the Key Precursor 3-Fluorophenylacetone

| Property | Value | Citation |

|---|---|---|

| Formal Name | 1-(3-fluorophenyl)-2-propanone | caymanchem.com |

| CAS Number | 1737-19-5 | caymanchem.com |

| Molecular Formula | C₉H₉FO | caymanchem.com |

| Formula Weight | 152.2 | caymanchem.com |

| Category | Synthetic Precursor | caymanchem.com |

The synthesis of fluorinated phenethylamines and their precursors often involves multi-step sequences. For instance, the synthesis of related fluorinated phenylalanines can be achieved through methods like the alkylation of glycine (B1666218) derivatives using fluorinated benzyl chlorides or bromides, followed by hydrolysis. nih.govbeilstein-journals.org These general strategies for introducing fluorine into aromatic rings and constructing the ethylamine (B1201723) side chain are fundamental to accessing the necessary starting materials for the target compound. nih.gov

Advanced Synthetic Techniques for Analog Generation

Beyond the classical methods, advanced synthetic techniques offer sophisticated ways to synthesize and derivatize this compound and its analogs, often with higher efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Reactions in N-Methylated Tertiary Amine Synthesis

Transition-metal catalysis has revolutionized N-alkylation reactions. chemrxiv.org Catalysts based on metals like ruthenium, iridium, and palladium are particularly effective for the N-methylation of amines, often using methanol as an inexpensive, readily available, and environmentally benign C1 source. nih.govlookchem.comrsc.org

These reactions frequently proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. chemrxiv.orgnih.gov The metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., methanol) to generate an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst, regenerating the catalyst and producing water as the only byproduct. chemrxiv.orgnih.gov

Ruthenium (Ru) Catalysts : Ru(II) complexes, such as (DPEPhos)RuCl₂PPh₃, have been shown to effectively catalyze the N-methylation of various amines using methanol under weak base conditions. nih.govresearchgate.net

Iridium (Ir) Catalysts : Iridium complexes are also highly active for the N-alkylation of amines with alcohols under mild conditions. researchgate.net

Palladium (Pd) Catalysts : Palladium catalysts are versatile and can be used for N-alkylation and other transformations. chemrxiv.org For example, palladium-catalyzed N-acylation can convert tertiary amines into amides by cleaving a C-N bond, offering a method for further derivatization. organic-chemistry.orgacs.org Palladium/norbornene catalysis provides a strategy to introduce amino groups at the ortho position of aryl halides, enabling the synthesis of complex arylamines. nih.gov

Derivatization Strategies for N-(2-Arylethyl)-2-methylprop-2-enamides

A significant derivatization strategy involves converting phenethylamines into N-(2-arylethyl)-2-methylprop-2-enamides. These compounds are valuable as versatile reagents, particularly in materials science for creating molecularly imprinted polymers. mdpi.comnih.gov

The synthesis is typically a straightforward acylation reaction. For an aryl-substituted phenethylamine (B48288) like 2-(3-fluorophenyl)ethanamine, the reaction would involve treatment with methacryloyl chloride in a suitable solvent like ethylene (B1197577) dichloride, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. mdpi.comresearchgate.net This yields the corresponding N-(2-(3-fluorophenyl)ethyl)-2-methylprop-2-enamide. These derivatives, containing a polymerizable unit, can be used to create custom polymers. mdpi.comresearchgate.net

Another advanced strategy for creating analogs is through palladium-catalyzed C-H activation. This powerful technique allows for the direct functionalization of C-H bonds. For example, enantioselective C-H olefination can be used to couple β-alkyl phenylethylamine derivatives with styrenes, creating complex structures that can serve as precursors for pharmacologically relevant scaffolds like benzoazepines. nih.govmdpi.com

Stereoselective Synthesis and Enantiomeric Enrichment of Chiral Fluorinated Amines

The synthesis of specific enantiomers of chiral fluorinated amines is a significant area of research in medicinal and synthetic chemistry. The introduction of fluorine atoms can alter the physical, chemical, and biological properties of molecules, such as their metabolic stability and binding affinity to receptors. the-innovation.org Consequently, developing methods to control the stereochemistry at the carbon atom bearing the fluorine or at a neighboring position is of paramount importance.

Enzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines due to the high stereoselectivity and mild reaction conditions offered by enzymes. nih.gov

Transaminases (TAs) , particularly ω-transaminases (ω-TAs), are widely used for the synthesis of optically pure amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor to a carbonyl compound. nih.gov Protein engineering has expanded the substrate scope of transaminases to include bulky and aromatic substrates. nih.gov For instance, the R-selective ω-transaminase ATA117 has been effectively used in the amination of 3,5-bistrifluoromethylacetophenone, achieving an enantiomeric excess (e.e.) of over 99.9%. nih.gov To drive the reaction equilibrium towards the product, a bienzyme cascade system incorporating an alcohol dehydrogenase (ADH) can be employed. nih.gov

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones or aldehydes using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. nih.gov Through protein engineering, the substrate specificity of natural amino acid dehydrogenases has been broadened. For example, variants of phenylalanine dehydrogenase (PheDH) and leucine (B10760876) dehydrogenase (LeuDH) have been developed to accommodate non-natural substrates. nih.gov A notable example is the engineering of a PheDH from Thermoactinomyces intermedius to catalyze the synthesis of (S)-N-boc-3-hydroxyadamantylglycine, a key intermediate for an anti-diabetic drug. nih.gov

The following table summarizes key aspects of enzymatic approaches to chiral fluorinated amine synthesis:

Table 1: Enzymatic Synthesis of Chiral Amines| Enzyme Class | Reaction Type | Key Features | Example Application |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric amination of ketones | High stereoselectivity, broad substrate scope through engineering. nih.govnih.gov | Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with >99.9% e.e. using ATA117. nih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes | Utilizes ammonia as amino donor, cofactor regeneration is often required. nih.gov | Engineered PheDH for the synthesis of an intermediate for an anti-diabetic drug. nih.gov |

Organocatalytic and Metal-Catalyzed Syntheses

Organocatalysis and metal-catalyzed reactions provide versatile, metal-free alternatives for the asymmetric synthesis of 2-arylethylamines and related structures. mdpi.com

Chiral phosphoric acids have been utilized as organocatalysts in the asymmetric epoxidation of alkenyl aza-heteroarenes, introducing chirality into molecules that already contain a 2-arylethylamine moiety. mdpi.com Another strategy involves the asymmetric protonation of an aryl chloroenamine, generated in situ, using a chiral Brønsted acid to produce chiral 2-arylethylamines with high yields and enantioselectivities. mdpi.com

Frustrated Lewis Pairs (FLPs) have been employed in the desymmetrization of geminal difluoroalkanes. nih.gov This method involves the monoselective activation of a C-F bond using a chiral sulfide (B99878) as the Lewis base component, leading to diastereomeric sulfonium (B1226848) salts in high yields and diastereomeric ratios. nih.gov

Asymmetric ring-opening of aziridines offers a pathway to chiral fluoroamines. Chiral aziridines can be activated with reagents like triethylamine trihydrofluoride (Et3N·3HF) to undergo nucleophilic ring-opening, yielding a mixture of regioisomeric fluoroamines. researchgate.net For instance, the reaction of 1-[(1R)-1-phenylethyl]-(2R)-aziridine-2-carboxamide with Et3N·3HF produces fluorinated products in good yield. researchgate.net

Enantiomeric Enrichment and Analysis

Once a mixture of enantiomers is synthesized, methods for their separation or for the enrichment of one enantiomer are crucial.

Preferential Enrichment (PE) is a crystallization-based method for resolving racemic compounds. mdpi.com This technique relies on the spontaneous resolution of racemic crystals, where a solvent-assisted transition from a metastable crystalline phase to a more stable one can lead to the enantioselective release of one enantiomer into the solution. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary analytical technique for determining the enantiomeric excess of chiral compounds. 19F NMR spectroscopy is particularly useful for fluorinated molecules. nih.govrsc.org Chiral solvating agents or chiral liquid crystals can be used to induce separate signals for each enantiomer, allowing for their quantification. nih.govrsc.org For example, a cationic cobalt(III) complex has been used to achieve baseline peak separation of enantiomers of fluorine-labeled amines in 19F{1H} NMR spectra. nih.gov

The following table highlights methods for enantiomeric enrichment and analysis:

Table 2: Enantiomeric Enrichment and Analysis Techniques| Method | Principle | Application |

|---|---|---|

| Preferential Enrichment (PE) | Spontaneous resolution of racemic crystals via polymorphic transitions. mdpi.com | Enantioselective liberation of excess enantiomers into solution. mdpi.com |

| 19F NMR Spectroscopy | Use of chiral agents to induce distinct NMR signals for each enantiomer. nih.govrsc.org | Determination of enantiomeric excess in fluorinated chiral amines. nih.gov |

Biological Activities and Potential Therapeutic Applications

Neurobiological Effects of N-Methyl-2-(3-fluorophenyl)ethanamine Derivatives

The introduction of a fluorine atom and an N-methyl group to the phenethylamine (B48288) scaffold can significantly modulate its pharmacological properties. Fluorination is a common strategy in medicinal chemistry to alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netresearchgate.net N-methylation can also influence a compound's interaction with receptors and transporters in the central nervous system. researchgate.net

The search for novel antiepileptic drugs is ongoing, with a focus on identifying compounds effective against various seizure types. acs.org Phenethylamine derivatives have been investigated for their potential anticonvulsant effects in preclinical models. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard screening models used to identify compounds that may prevent seizure spread or raise the seizure threshold, respectively. acs.org

While direct studies on the anticonvulsant properties of this compound are not available, research on related N-phenylacetamide derivatives has shown that substitutions on the phenyl ring can influence anticonvulsant activity. acs.org For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group showed notable protection in the MES test, a model for generalized tonic-clonic seizures. acs.org This suggests that the presence and position of a fluorine-containing substituent can be a key determinant of anticonvulsant efficacy.

Table 1: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives in Animal Models

| Compound | Animal Model | Test | Outcome | Reference |

|---|---|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Mouse | MES | Effective at 100 mg/kg | acs.org |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Mouse | MES | Effective at 100 mg/kg (0.5h) and 300 mg/kg (4h) | acs.org |

| 3-(trifluoromethyl)anilide derivatives | Mouse | MES | Several derivatives showed protection at 100 mg/kg and/or 300 mg/kg | acs.org |

This table presents data on compounds structurally related to the subject of the article to provide context on potential anticonvulsant properties.

Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. biomolther.org This process is implicated in acute central nervous system injuries such as stroke. wikipedia.org Consequently, agents that can mitigate glutamate-induced excitotoxicity are of significant interest as potential neuroprotective therapies. biomolther.orgwikipedia.org

The neuroprotective potential of phenethylamine derivatives has been explored, often in the context of their ability to modulate neurotransmitter systems. The introduction of fluorine into molecular scaffolds is a known strategy to enhance neuroprotective activity. nih.gov For example, fluorinated derivatives of flavones have shown conserved or enhanced neuroprotective effects compared to their non-fluorinated counterparts. nih.gov While specific data on this compound is lacking, its fluorinated phenyl ring suggests a potential for interaction with biological targets relevant to neuroprotection.

Many substituted phenethylamines are known to exert their effects by modulating monoamine neurotransmitter systems, which are key targets for antidepressant medications. nih.gov Preclinical behavioral models, such as the forced swim test and tail suspension test, are widely used to screen for potential antidepressant-like effects. nih.gov

Studies on methylone, a substituted phenethylamine, have demonstrated antidepressant-relevant effects in mouse models of stress, suggesting that compounds in this class may have therapeutic potential for depressive disorders. nih.gov Furthermore, research on bezafibrate, which acts on the PPARα pathway, has shown that it can produce antidepressant-like activity. While not a direct structural analog, this highlights the diverse mechanisms through which neuroactive compounds can influence depressive-like behaviors. The structural similarity of this compound to monoamine-modulating agents suggests it could potentially exhibit antidepressant-like properties.

Table 2: Antidepressant-like Effects of a Related Phenethylamine Analog

| Compound | Animal Model | Test | Outcome | Reference |

|---|---|---|---|---|

| Methylone | Mouse (Learned Helplessness and Social Defeat Stress Models) | Behavioral assays | Produced antidepressant-relevant effects | nih.gov |

This table provides an example of the antidepressant-like activity of a related phenethylamine derivative.

Phenethylamine and its derivatives are known to influence locomotor activity and can induce stereotyped behaviors, which are repetitive, unvarying, and seemingly purposeless movements. These effects are often associated with the modulation of dopaminergic and serotonergic pathways in the brain.

For instance, the combined administration of a monoamine oxidase inhibitor with ethanol (B145695) has been shown to significantly increase locomotion and produce stereotyped behaviors in rats, an effect suggested to be mediated by serotonin (B10506). Some 5-HT2A receptor inverse agonists, which have a fluorophenylmethyl component in their structure, have been shown to reduce hyperactivity induced by NMDA receptor antagonists in mice. This indicates that the fluorophenyl moiety can be a key structural feature for compounds targeting serotonin receptors and modulating locomotor activity.

Certain phenethylamine derivatives, most notably amphetamine, are recognized for their cognitive-enhancing effects. These effects include improvements in working memory, long-term episodic memory, and attention in healthy adults, which are partly mediated by the activation of dopamine (B1211576) D1 and α2-adrenergic receptors in the prefrontal cortex.

While meta-analyses suggest that the cognitive-enhancing effects of many phenylethylamines in healthy individuals may be limited, some members of this class do show positive effects on attention and vigilance. The introduction of fluorine into the phenethylamine structure can significantly impact its psychoactive properties, leading to either a loss or an enhancement of effects. researchgate.net Studies on the enantiomers of N-ethyl-3,4-methylenedioxyamphetamine (MDE), a related compound, have shown that they can have distinct and opposing effects on cognition. There is a lack of specific research on the cognitive and memory effects of this compound, representing an area for future investigation.

Toxicity Profiles of Related Phenethylamine Analogs

The acute toxicity of phenethylamine and its analogs has been studied in animal models. These studies provide an indication of the potential toxicity of related compounds. The lethal dose (LD50), which is the dose required to kill half the members of a tested population, is a common measure of acute toxicity.

Research has shown that modifications to the phenethylamine structure, such as halogenation or methylation, can alter its toxicity profile. For example, the N-methylation of phenethylamine has been reported to result in modest changes in acute toxicity.

Table 3: Acute Toxicity of Selected Phenethylamine Analogs in Mice

| Compound | LD50 (mg/kg) | Reference |

|---|---|---|

| Phenethylamine (PEA) | Not specified, but used as a baseline for comparison | |

| N-Methylphenethylamine (N-MePEA) | 200.0 ± 2.9 |

This table summarizes available toxicity data for phenethylamine and its N-methylated analog to provide context.

Neurotoxicity Mechanisms and Outcomes

Research indicates that this compound (3-FMA) exhibits significant neurotoxic potential, with effects comparable to its well-documented analogue, methamphetamine (MA). nih.govresearchgate.netreddit.com Studies in mice have demonstrated that 3-FMA can induce mortality in a dose-dependent manner. researchgate.netreddit.com

The mechanisms underlying its neurotoxicity involve several key pathological changes in the brain. Administration of 3-FMA has been shown to cause significant hyperthermia, induce oxidative stress, and trigger microgliosis, specifically the differentiation of microglia into the pro-inflammatory M1 phenotype. nih.govreddit.com These events are followed by pro-apoptotic changes and the appearance of TUNEL-positive cells, indicating DNA fragmentation and cell death. nih.govreddit.com

A critical element in 3-FMA-induced neurotoxicity is the activation of the dopamine D1 receptor. nih.govresearchgate.net The use of a D1 receptor antagonist, SCH23390, was found to significantly attenuate the neurotoxic effects, whereas a D2 receptor antagonist did not show the same protective effect. nih.govreddit.com This suggests the dopamine D1 receptor is a critical mediator in the toxic cascade initiated by 3-FMA. nih.gov

Table 1: Summary of this compound (3-FMA) Neurotoxicity Research Findings

| Finding | Mechanism/Outcome | Affected System | Supporting Evidence |

|---|---|---|---|

| Dopaminergic Impairment | Decreased levels of Dopamine (DA), Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), and Vesicular Monoamine Transporter 2 (VMAT-2). nih.govresearchgate.netreddit.com | Dopaminergic System | Mouse models show dopaminergic deficits comparable to methamphetamine. researchgate.netreddit.com |

| Receptor Mediation | Neurotoxicity is critically mediated by the activation of the Dopamine D1 receptor. nih.govresearchgate.netreddit.com | Dopaminergic System | Attenuation of toxicity by D1 antagonist SCH23390, but not by a D2 antagonist. nih.gov |

| Cellular Stress & Inflammation | Induction of significant hyperthermia, oxidative stress, and microgliosis (M1 phenotype). nih.govreddit.comabcparty.nl | Central Nervous System | Observed in mice following administration of 3-FMA. nih.govreddit.com |

| Apoptosis | Induction of pro-apoptotic changes and DNA fragmentation (TUNEL-positive cells). nih.govreddit.com | Central Nervous System | Follows the initial inflammatory and oxidative stress responses. nih.govreddit.com |

Cardiotoxicity and Cardiovascular Impact

While direct, in-depth studies on the cardiotoxicity of 3-FMA are not extensively detailed in the current scientific literature, its classification as a substituted amphetamine raises significant concerns based on the known cardiovascular effects of this drug class. psychonautwiki.orgheart.org Amphetamines are known central nervous system stimulants that can increase heart rate and blood pressure. heart.org

Anecdotal reports and pharmacological profiles suggest that 3-FMA causes physical effects such as increased heart rate and perspiration. psychonautwiki.orgtripsitter.com The potential for cardiotoxicity with long-term use is speculated, possibly linked to activity at the 5-HT2b receptor, a mechanism associated with cardiotoxicity in other serotonergic agents like fenfluramine. psychonautwiki.org The general cardiovascular risks associated with amphetamine use include high blood pressure (hypertension), arrhythmias, and in severe cases, heart attack and stroke. heart.org However, specific research to confirm these outcomes for 3-FMA is required.

Anti-inflammatory and Analgesic Research Investigations

A comprehensive review of published scientific research reveals no specific studies investigating the anti-inflammatory or analgesic properties of this compound. While research exists for other phenylpropanoid and synthetic compounds demonstrating anti-inflammatory or analgesic effects, these findings are not applicable to 3-FMA as they pertain to structurally distinct molecules. nih.govmdpi.commdpi.com

Other Investigational Biological Activities

Anti-obesity and Anti-hyperglycemic Potential

There is no scientific evidence from available studies to suggest that this compound has been investigated for potential anti-obesity or anti-hyperglycemic effects. Research into the related compound 3-fluoroamphetamine has mentioned potential applications in treating obesity, but this is a distinct chemical entity and these findings cannot be extrapolated to 3-FMA. wikipedia.org

Antiproliferative and Cytotoxic Effects in Cancer Models

The scientific literature lacks studies focused on the antiproliferative or cytotoxic effects of this compound in cancer models. While the related compound 3-fluoroamphetamine has been noted for its potential to inhibit cancer cell proliferation in vitro, no such research has been published for 3-FMA. wikipedia.org Studies on other structurally unrelated compounds showing cytotoxic effects are not relevant to 3-FMA. nih.govnih.gov

Antimicrobial and Antifungal Activity

There is no available research data from scientific studies on the potential antimicrobial or antifungal activities of this compound.

Mechanistic Investigations of N Methyl 2 3 Fluorophenyl Ethanamine Action

Cellular and Subcellular Mechanisms Underlying Pharmacological Effects

There is currently no available scientific literature that specifically details the cellular and subcellular mechanisms of action for N-Methyl-2-(3-fluorophenyl)ethanamine. Research has focused on more complex molecules that incorporate the N-(3-fluorophenyl) structure, but the effects of these larger molecules are not indicative of the standalone activity of this compound.

Receptor Occupancy and Signal Transduction Pathways Associated with Activity

No data from receptor binding assays or signal transduction studies for this compound are available in the reviewed scientific literature. Therefore, a profile of its receptor occupancy and the associated signal transduction pathways cannot be provided.

Enzyme Inhibition and Activation Studies Related to Compound Action

Specific studies on the inhibitory or activating effects of this compound on various enzymes are not present in the available scientific databases. While related structures have been investigated for effects on enzymes like butyrylcholinesterase, these findings are not directly applicable to this compound.

Metabolism and Biotransformation of N Methyl 2 3 Fluorophenyl Ethanamine Analogs

In Vitro Metabolic Profiling in Human Hepatocytes and Cellular Systems

In vitro models, particularly human hepatocytes, are considered the gold standard for studying the metabolic fate of new chemical entities. These systems allow for the identification of metabolic pathways and the enzymes responsible for them in a controlled environment that mimics the human liver. europa.euresearchgate.net

Studies on analogous phenethylamine (B48288) compounds, such as 25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine), in pooled human hepatocytes have revealed extensive metabolism. nih.gov For these types of compounds, the primary metabolic reactions observed include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic side chain.

O-demethylation: The removal of a methyl group from a methoxy (B1213986) substituent.

N-dealkylation/N-debenzylation: The removal of the N-methyl or N-benzyl group. nih.gov

Glucuronidation: The conjugation of glucuronic acid to the parent compound or its metabolites. nih.gov

Sulfation: The conjugation of a sulfonate group. nih.gov

Acetylation: The addition of an acetyl group. nih.gov

The presence of a fluorine atom, as in N-Methyl-2-(3-fluorophenyl)ethanamine, can influence the metabolic profile. Fluorine substitution can sometimes block metabolism at the site of fluorination or alter the electronic properties of the molecule, thereby affecting the rates of metabolism at other sites. nih.gov For instance, studies on fluorinated N-nitrosamines have shown that fluorine substitution can strongly inhibit dealkylation at the fluorinated ethyl group. nih.gov

The following table summarizes the types of metabolites identified for a phenethylamine analog, 25B-NBF, in human hepatocytes, which can be considered indicative of the potential metabolic pathways for this compound.

| Metabolic Reaction | Description | Potential Site on this compound |

| Hydroxylation | Addition of a hydroxyl group | Aromatic ring (positions 2, 4, 5, or 6), or the ethylamine (B1201723) side chain |

| N-demethylation | Removal of the methyl group from the nitrogen atom | N-methyl group |

| Deamination | Removal of the amino group, often following oxidation | Ethylamine side chain |

| Glucuronidation | Conjugation with glucuronic acid | Hydroxylated metabolites |

| Sulfation | Conjugation with a sulfate (B86663) group | Hydroxylated metabolites |

This table is illustrative and based on the metabolism of analogous compounds. The actual metabolites of this compound would need to be confirmed through specific studies.

In Vivo Metabolism Studies and Identification of Major Metabolites

While in vitro studies provide a foundational understanding of metabolism, in vivo studies in animal models are essential to confirm the metabolic pathways and identify the major metabolites present in circulation and excreted in urine and feces. For phenethylamine analogs, the metabolites identified in vivo generally correspond to those observed in vitro.

For amphetamine and its analogs, common in vivo metabolic pathways include aromatic hydroxylation and N-dealkylation. nih.gov The resulting hydroxylated metabolites can then undergo further conjugation with glucuronic acid or sulfate before excretion. nih.gov Given the structural similarities, it is plausible that this compound would follow similar in vivo metabolic routes. The major metabolites would likely be hydroxylated and N-demethylated products, along with their conjugated forms.

A study on N-nitroso-N-methyl-2-aminopyridine identified major metabolic pathways in vivo, providing a model for how similar structures might be processed. researchgate.net

Identification and Characterization of Enzyme Systems Involved in Biotransformation

The biotransformation of drugs and other xenobiotics is primarily carried out by a variety of enzyme systems. Phase I reactions, which introduce or expose functional groups, are often followed by Phase II reactions, where endogenous molecules are conjugated to these functional groups to increase water solubility.

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism of a vast number of drugs. nih.govmdpi.com Several CYP isoforms are known to be involved in the metabolism of phenethylamine analogs.

For the analogous compound 25B-NBF, the following CYP isoforms were identified as being involved in its metabolism:

CYP1A1

CYP1A2

CYP2B6

CYP2C9

CYP2C19

CYP2D6

CYP2J2

CYP3A4 nih.gov

Given that this compound is a substrate for N-methylation, it is highly likely that it will be metabolized by one or more of these CYP enzymes, particularly CYP2D6, which is known to metabolize many amphetamine-like substances, and CYP3A4, which is the most abundant CYP isoform in the human liver. nih.gov The N-methylation in some compounds has been shown to influence their interaction with and metabolism by CYP enzymes. nih.gov

The following table indicates the primary CYP enzymes involved in the metabolism of a phenethylamine analog and their likely role in the biotransformation of this compound.

| CYP Isoform | Known Substrates/Reactions | Potential Role in Metabolism of this compound |

| CYP2D6 | Amphetamines, phenethylamines; Aromatic hydroxylation, N-dealkylation | Aromatic hydroxylation, N-demethylation |

| CYP3A4 | Wide range of substrates; N-dealkylation, hydroxylation | N-demethylation, hydroxylation |

| CYP1A2 | Aromatic amines; N-oxidation, O-dealkylation | Aromatic hydroxylation, N-demethylation |

| CYP2C19 | Proton pump inhibitors, antidepressants; N-dealkylation | N-demethylation |

This table is based on data from analogous compounds and represents potential metabolic pathways.

Following Phase I metabolism, the resulting metabolites, as well as the parent compound if it contains a suitable functional group, can undergo Phase II conjugation reactions. The UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation. nih.govnih.gov This reaction significantly increases the water solubility of the compound, facilitating its renal or biliary excretion.

For phenethylamine analogs like 25B-NBF, UGT2B7 has been identified as an enzyme involved in its glucuronidation. nih.gov It is therefore probable that hydroxylated metabolites of this compound are substrates for various UGT isoforms, leading to the formation of glucuronide conjugates. Other Phase II enzymes, such as sulfotransferases (SULTs), may also play a role in the conjugation of hydroxylated metabolites.

Implications of Metabolic Pathways for Pharmacological Activity and Duration of Action

The metabolism of this compound analogs has significant implications for their pharmacological effects.

Duration of Action: The rate of metabolism is a key determinant of a compound's half-life and, consequently, its duration of action. Rapid metabolism will lead to a shorter duration of action, while slower metabolism will result in a longer duration. The presence of the fluorine atom in this compound could potentially slow down metabolism compared to its non-fluorinated analog, potentially leading to a longer half-life. nih.gov

Drug-Drug Interactions: Since multiple CYP enzymes are likely involved in the metabolism of this compound, there is a potential for drug-drug interactions. Co-administration with other drugs that are inhibitors or inducers of these same CYP enzymes could alter the metabolism of this compound, leading to either increased or decreased plasma concentrations and pharmacological effects.

Analytical Methodologies for N Methyl 2 3 Fluorophenyl Ethanamine and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone for the analysis of phenethylamines due to its high sensitivity and selectivity.

Liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying N-Methyl-2-(3-fluorophenyl)ethanamine and its metabolites, especially in complex biological matrices. nih.gov This technique offers excellent sensitivity and specificity, often allowing for detection at nanogram-per-milliliter levels. nih.gov

Method development for similar phenethylamines in biological fluids like amniotic fluid has been successfully validated. nih.gov A typical method employs a reversed-phase C18 column with a mobile phase consisting of an aqueous component with a formic acid modifier (to aid in protonation for positive ion mode ESI) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsciex.com Gradient elution is commonly used to effectively separate the analyte from matrix components. nih.gov

For detection, electrospray ionization (ESI) in positive ion mode is standard, as the amine group is readily protonated. nih.govoup.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. sciex.comgcms.cz High-Resolution Mass Spectrometry (LC-HR-MS) can also be applied for enhanced specificity and for identifying unknown metabolites through accurate mass measurements.

Table 1: Representative LC-MS/MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govsciex.com |

| Mobile Phase B | Acetonitrile or Methanol | nih.govsciex.com |

| Flow Rate | 0.3 - 0.5 mL/min | nih.govsciex.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govoup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | gcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) is another principal technique for the analysis of volatile compounds like phenethylamines. For this compound, direct analysis may be possible, but derivatization is often required to improve chromatographic peak shape and thermal stability, and to differentiate between isomers. nih.govnih.gov

The differentiation of regioisomers (e.g., 2-fluorophenyl vs. 3-fluorophenyl vs. 4-fluorophenyl) can be challenging as they may produce nearly identical mass spectra. nih.gov Chromatographic separation is therefore critical. While non-polar columns may not resolve closely related isomers, more polar stationary phases, such as trifluoropropylmethyl polysiloxane (Rtx-200), have shown success in separating underivatized regioisomeric amines. nih.gov

Derivatization with agents like pentafluoropropionyl anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) can significantly improve the separation of isomers and is a common strategy in forensic analysis. nih.govnih.gov For metabolites, silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) allows for the analysis of more polar, hydroxylated compounds. nih.gov

Table 2: GC-MS Isomer Resolution Strategies for Phenethylamines

| Approach | Description | Benefit | Reference |

|---|---|---|---|

| Polar Column | Use of a polar stationary phase (e.g., Rtx-200) for analysis of underivatized amines. | Resolves regioisomers that co-elute on non-polar columns. | nih.gov |

| Derivatization | Reaction with acylating agents (e.g., PFPA, HFBA) prior to injection. | Improves chromatographic behavior and allows for mass spectral differentiation of isomers. | nih.govnih.gov |

| Chiral Column | Use of a chiral stationary phase (e.g., permethylated beta-cyclodextran) to separate enantiomers. | Resolves enantiomeric pairs (R- vs. S-isomers). | nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound raw material and for isolating impurities. sielc.comresearchgate.net A reverse-phase method, similar to that used for LC-MS, is typically employed. sielc.com The method can be scaled up for preparative separation to isolate and identify unknown impurities or degradation products. sielc.com

A critical application of HPLC in this context is chiral separation. Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral HPLC columns are used to resolve the racemic mixture into its individual R- and S-enantiomers, which is essential as enantiomers can have different pharmacological properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals would be expected for the N-methyl protons, the two methylene (B1212753) (CH₂) groups of the ethyl chain, and the protons on the fluorophenyl ring. The aromatic protons would appear as a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum would show nine distinct signals corresponding to each carbon atom in the asymmetric molecule. docbrown.info The carbon atoms of the fluorophenyl ring would exhibit splitting due to C-F coupling, a characteristic feature that aids in assignment. mdpi.com The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ~2.4 (singlet) | ~36 | Typical shift for an N-methyl group. docbrown.info |

| -NH-CH₂- | ~2.8 (triplet) | ~52 | Adjacent to N and a CH₂ group. |

| Ar-CH₂- | ~2.7 (triplet) | ~40 | Adjacent to the phenyl ring and a CH₂ group. |

| Aromatic C-H | 6.8 - 7.3 (multiplets) | 113 - 130 | Complex pattern due to F-coupling. mdpi.com |

| Aromatic C-F | - | ~163 (doublet) | Large one-bond C-F coupling constant (~245 Hz). mdpi.com |

| Aromatic C-ipso | - | ~142 (doublet) | Carbon attached to the ethyl side chain. |

Sample Preparation and Extraction Techniques for Biological and Research Matrices

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis, particularly for biological samples. researchgate.netnih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating phenethylamines from urine and plasma. nih.gov Hydrophilic-Lipophilic Balanced (HLB) or mixed-mode cation exchange cartridges are effective at retaining the amine functionality while allowing interfering matrix components to be washed away. nih.gov For metabolite analysis, different sorbents like silica (B1680970) or porous graphitic carbon (PGC) may be employed. nih.govhelsinki.fi

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between an aqueous sample (after pH adjustment to render the amine neutral) and an immiscible organic solvent. It is a classic and effective, though more solvent-intensive, cleanup method.

Microextraction Techniques: Modern miniaturized techniques are gaining popularity as they reduce solvent consumption and sample volume. nih.gov These include Dispersive Liquid-Liquid Microextraction (DLLME) and Solid-Phase Microextraction (SPME), which have been successfully applied to the analysis of drugs in biological fluids. researchgate.net

For GC-MS analysis of aqueous samples, it is often necessary to acidify the sample with HCl prior to any evaporation steps to convert the amine to its non-volatile hydrochloride salt, preventing analyte loss. nih.gov For serum or plasma, protein precipitation with an acid (e.g., perchloric acid) or organic solvent is a common initial step. nih.gov

Advanced Analytical Techniques for Trace Detection and Isomer Resolution

Achieving low detection limits and resolving isomeric forms of this compound requires specialized analytical approaches.

Trace Detection: Tandem mass spectrometry (GC-MS/MS or LC-MS/MS) operating in MRM mode is the gold standard for trace quantification. gcms.cz This approach provides exceptional sensitivity and selectivity, filtering out chemical noise from complex matrices and allowing for limits of detection (LOD) in the low ng/mL or even sub-ng/mL range. nih.govnih.gov

Isomer Resolution: The primary challenge in analyzing substituted phenethylamines is the differentiation of positional isomers (e.g., 2-fluoro, 3-fluoro, 4-fluoro) and enantiomers (R vs. S).

GC: As mentioned, the use of more polar capillary columns (e.g., Rtx-200) or derivatization can resolve positional isomers that are otherwise indistinguishable by mass spectrometry alone. nih.gov Chiral GC columns can separate enantiomers. nih.gov

HPLC: Chiral HPLC is the most common method for resolving enantiomers. By using a column with a chiral stationary phase, the two enantiomers interact differently with the phase, leading to different retention times and enabling their separation and individual quantification. azypusa.com

Structure Activity Relationship Sar Studies on N Methyl 2 3 Fluorophenyl Ethanamine Derivatives

Impact of Fluorine Substitution Position and Number on Biological Activity and Receptor Affinity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The unique characteristics of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, membrane permeability, binding affinity, and conformational preferences.

In the context of phenethylamine (B48288) derivatives, the position and number of fluorine substituents on the phenyl ring are critical determinants of biological activity.

Positional Isomerism: The location of the fluorine atom (ortho, meta, or para) on the phenyl ring can drastically alter receptor affinity and functional activity. Studies on various classes of compounds have shown that a subtle change from a para to a meta position can enhance antiproliferative activity by orders of magnitude, suggesting that the meta-substituent allows for better occupancy of a sub-pocket within the target protein's binding site. For protonated 2-phenylethylamine, site-specific fluorination at the ortho, meta, or para positions directly affects the molecule's geometric, energetic, and vibrational properties. Research on other fluorinated compounds has demonstrated that fluorine in the para position of an aromatic ring can make metabolic oxidation less likely.

Metabolic Stability: Fluorination can block sites susceptible to metabolic oxidation by cytochrome P-450 enzymes. This enhanced metabolic stability increases the half-life and bioavailability of the compound. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.

Binding Interactions: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and enable favorable interactions, such as hydrogen bonding, within the receptor binding pocket. Computational and experimental studies have shown that fluorinated moieties can be nicely accommodated in deep hydrophobic pockets of protein targets, leading to an enhanced binding mode through unique interactions that are reflected in remarkable potency.

Conformational Effects: Fluorine substitution can influence the conformational landscape of flexible molecules like phenylethylamines. For instance, a study on ortho-fluorinated 2-phenylethylamine highlighted the effect of fluorine on conformational flexibility and noncovalent interactions, which are key to how the ligand presents itself to its receptor.

The table below summarizes the general effects of fluorination on the properties of phenethylamine-like compounds.

Effects of N-Methylation and Other N-Substitutions on Pharmacological Profile and Efficacy

Modification of the amine group in phenethylamine derivatives is a critical aspect of SAR, as this group is typically involved in a key salt-bridge interaction with an acidic residue (e.g., aspartate) in the binding site of monoamine transporters.

N-Methylation: The conversion of a primary amine (-NH2) to a secondary amine (-NHCH3), as in the case of converting 2-(3-fluorophenyl)ethanamine to N-Methyl-2-(3-fluorophenyl)ethanamine, has several important consequences. N-Methylphenethylamine (NMPEA) is a naturally occurring metabolite of phenethylamine (PEA) and its formation significantly increases the effects of PEA. While both PEA and NMPEA are agonists of the human trace amine-associated receptor 1 (hTAAR1), N-methylation can alter potency and selectivity. For instance, in the case of amphetamine, N-methylation to methamphetamine results in equipotent inhibition of dopamine (B1211576) uptake but shows a slight advantage in binding assays. N-methylation also removes a potential hydrogen bond donor, which can alter the binding profile and conformational dynamics of the molecule.

N-Alkylation: Extending the N-alkyl substituent beyond a methyl group generally impacts activity. For example, increasing the N-alkyl chain from methyl (methamphetamine) to propyl (propylamphetamine) leads to a substantial drop in potency for dopamine uptake inhibition, despite only a small decrease in binding affinity. This suggests that while the binding site can accommodate larger groups, these larger groups may interfere with the conformational changes required for transport inhibition or substrate translocation.

Other N-Substitutions:

N-Benzyl Groups: The addition of a large N-benzyl group to phenethylamines (creating NBOMes) was traditionally thought to decrease activity at serotonin (B10506) receptors. However, these derivatives have been shown to be highly potent and selective agonists for 5-HT2A receptors, highlighting that large N-substituents can explore additional binding space and confer novel pharmacological profiles.

Bivalent Ligands: Linking two phenethylamine pharmacophores via a polymethylene spacer attached to the nitrogen atoms creates bivalent ligands. These compounds can act as potent DAT inhibitors, with their affinity increasing with the length of the spacer. This suggests that they may simultaneously occupy two discrete binding domains within the transporter, such as the primary substrate binding site and a secondary, allosteric site in the extracellular vestibule.

Ring Systems: Incorporating the nitrogen into a ring system, such as piperidine (B6355638) or pyrrolidine (B122466), also modulates activity. In a study of dopamine reuptake inhibitors, compounds with smaller ring sizes at the alkylamine position showed stronger inhibitory activities. For example, a compound with a five-membered pyrrolidine ring was significantly more potent than its analog with a seven-membered azepane ring.

The following table presents SAR findings for N-substitutions on the phenethylamine scaffold.

Influence of Aromatic Ring Substitutions on Receptor Binding and Functional Activity

Beyond fluorine, other substitutions on the aromatic ring of phenethylamine derivatives play a crucial role in defining their affinity and selectivity for various receptors and transporters. SAR studies have systematically explored the effects of different functional groups at various positions.

In a comprehensive study of phenethylamine derivatives targeting the 5-HT2A receptor, the following observations were made:

Para-Position (R¹): The nature of the substituent at the para-position of the phenyl ring significantly influenced binding affinity. Halogen (e.g., F, Cl, Br) or small alkyl groups in this position generally maintained or improved affinity for the 5-HT2A receptor. In contrast, substituting with an alkoxy (e.g., -OCH3) or a nitro (-NO2) group at the same position led to a decrease in binding affinity.

Methoxy (B1213986) Groups: In a different study focused on dopamine transporter (DAT) inhibitors, the presence of a methoxy group on the aromatic ring was found to result in very weak or no inhibitory activity. This contrasts with its role in many psychedelic phenethylamines, where methoxy groups are essential for 5-HT2A receptor activity.

These findings underscore that receptor binding pockets have specific requirements. For instance, the 5-HT2A receptor appears to tolerate halogens at the para-position, while the DAT binding site is sensitive to the presence of methoxy groups.

Conformational Analysis and its Correlation with Biological Activity in Fluorinated Ethanamines

Phenethylamines are flexible molecules that can adopt several low-energy conformations, and the specific conformation recognized by a biological receptor is often the one responsible for its activity. Conformational analysis aims to identify these biologically relevant shapes. The ethylamine (B1201723) side chain can rotate relative to the phenyl ring, leading to different spatial arrangements of the amine group.

Key Conformations: Theoretical and experimental studies have identified two primary conformations for phenethylamines: an extended conformation (also referred to as trans or anti), where the side chain projects away from the ring, and a folded or gauche conformation, where the amine group is folded back towards the phenyl ring. Microwave spectroscopy has confirmed the existence of multiple conformers in the gas phase.

Influence of Fluorination: The introduction of a fluorine atom can influence the conformational equilibrium. The electronegativity and size of the fluorine atom can create new intramolecular interactions or steric clashes that favor one conformation over another. This conformational biasing can "pre-organize" the ligand into a shape that is more or less favorable for binding to a specific receptor, thereby modulating its biological activity.

Studying Conformation: A combination of techniques is used to study these conformations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the fluorine atom (¹⁹F NMR), is a powerful tool for analyzing the conformations of fluorinated drugs in solution. These experimental methods are often combined with computational approaches like molecular mechanics and quantum chemistry calculations to map the potential energy surface and determine the relative stabilities of different conformers. Understanding which conformation is active is key to designing more rigid analogs that are locked into the bioactive shape, potentially leading to increased potency and selectivity.

Computational Approaches to SAR

Computational chemistry provides invaluable tools for understanding and predicting the activity of drug molecules, complementing experimental SAR studies.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be built.

For phenethylamine derivatives, QSAR models have been developed to predict properties like lipophilicity (logP) and biological responses. In one study, a QSAR model for phenylethylamine derivatives introduced planarity as a key molecular descriptor. The model demonstrated good predictive ability, with a correlation coefficient (R²) of 0.85 for the training set and 0.61 for the test set, indicating its utility in predicting the activity of new analogs. Such models can rapidly screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the specific interactions that confer affinity and activity. For phenethylamine derivatives that target monoamine transporters (MATs), docking studies have provided detailed pictures of the binding site.

Binding Site Interactions: Docking simulations consistently show that the protonated amine of phenethylamines forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp79 in DAT, Asp98 in SERT) in the central binding site. The aromatic ring typically engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine and tyrosine within the binding pocket.

Explaining SAR: Docking can rationalize experimental SAR data. For example, simulations were used to show how a meta-substituted compound could fit into a specific subpocket that a para-substituted analog could not access, explaining the dramatic difference in their biological activities. Similarly, docking studies of fluorinated taxoids revealed that fluorine-containing groups were well-accommodated within a deep hydrophobic pocket, enhancing binding through unique interactions.

Allosteric Sites: Recent structural and computational studies suggest the existence of secondary, allosteric binding sites within the extracellular vestibule of monoamine transporters, in addition to the central (S1) site. Molecular modeling of bivalent phenethylamine ligands suggests they may achieve their high potency by simultaneously occupying both the central S1 site and this secondary S2 site.

These

Pharmacophore Model Development

The development of a pharmacophore model for this compound and its derivatives is crucial for understanding the structural determinants of their interaction with monoamine transporters, namely the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). While a specific, high-resolution pharmacophore model exclusively for this compound is not extensively detailed in publicly available literature, a general model can be constructed based on the well-established pharmacophores of other phenethylamine-based monoamine reuptake inhibitors. researchgate.netmdpi.com

A typical pharmacophore for this class of compounds includes several key features: an aromatic ring, a hydrophobic center, a hydrogen bond donor (or ionizable amine), and specific spatial relationships between these elements. researchgate.net The development of such a model involves identifying common structural features across a series of active molecules and correlating these with their biological activity.

For this compound derivatives, a putative pharmacophore model would be characterized by the following essential components:

An Aromatic Ring (AR): The 3-fluorophenyl group serves as a critical aromatic feature. The fluorine atom at the 3-position can influence the electronic properties of the ring and may engage in specific interactions, such as halogen bonding or hydrophobic interactions, within the transporter's binding pocket. The position of the substituent on the phenyl ring is known to be a key determinant of potency and selectivity. researchgate.net

A Hydrophobic Moiety (HY): The ethyl chain connecting the phenyl ring and the nitrogen atom contributes to the hydrophobic character of the molecule, facilitating its entry into the lipophilic binding sites of the monoamine transporters.

A Positively Ionizable Amine (PI): The secondary amine (N-methyl group) is basic and will be protonated at physiological pH. This positively charged group is fundamental for anchoring the ligand within the transporter, typically through an ionic interaction with a conserved aspartate residue in the binding site. researchgate.netbiomolther.org

The spatial arrangement of these features is paramount for effective binding. The distance and orientation between the aromatic ring and the ionizable amine are critical for aligning the molecule correctly within the binding pocket of the respective monoamine transporter.

Detailed Research Findings

Research on related phenethylamines has shown that substitutions on the phenyl ring can significantly modulate affinity and selectivity for SERT, NET, and DAT. researchgate.netbiomolther.org For instance, halogen substitutions, such as the fluorine in this compound, can enhance binding affinity. biomolther.org The position of the halogen is also critical; meta-substitution, as in the present case, will have a different effect on selectivity and potency compared to ortho- or para-substitutions.

Furthermore, the nature of the substituent on the nitrogen atom influences the compound's interaction with the transporters. N-methylation, as seen in this compound, is a common feature among many potent monoamine reuptake inhibitors. nih.gov Altering the size of the N-alkyl group can impact selectivity. For example, in some series of phenethylamine derivatives, increasing the bulk of the N-substituent can shift selectivity towards or away from certain transporters. researchgate.net

A conceptual pharmacophore model for this compound is presented below, outlining the key features and their hypothesized roles in binding to monoamine transporters.

Interactive Data Table: Conceptual Pharmacophore Model for this compound Derivatives

| Pharmacophoric Feature | Structural Component | Putative Role in Transporter Binding | Expected Impact of Modification |

| Aromatic Ring (AR) | 3-Fluorophenyl | Pi-pi stacking interactions, hydrophobic interactions. The 3-fluoro substituent can modulate electronic distribution and potentially form specific contacts. | Altering the substitution pattern (e.g., moving the fluorine to the 2- or 4-position) or changing the substituent would likely alter potency and selectivity for SERT, NET, and DAT. |

| Hydrophobic Moiety (HY) | Ethylene (B1197577) bridge | Occupies a hydrophobic pocket within the transporter binding site, contributing to overall binding affinity. | Lengthening or shortening the ethyl chain would likely decrease activity by disrupting the optimal distance between the aromatic ring and the amine. |

| Positively Ionizable Amine (PI) | N-Methylamino group | Forms a crucial salt bridge with a conserved negatively charged amino acid residue (e.g., Aspartate) in the transporter. | Removal of the N-methyl group or substitution with larger alkyl groups would be expected to alter potency and selectivity. |

This model provides a foundational framework for the rational design of novel derivatives of this compound with potentially enhanced potency or modified selectivity profiles for the monoamine transporters. Further computational studies, such as 3D-QSAR and molecular docking, would be necessary to refine this model and to quantitatively predict the biological activity of new analogues. nih.govmdpi.com

Preclinical Research and in Vivo Efficacy Studies

Selection and Utilization of Appropriate Animal Models for Investigating N-Methyl-2-(3-fluorophenyl)ethanamine Effects

The preclinical assessment of this compound, also known as 3-Fluoromethamphetamine (3-FMA), has predominantly utilized rodent models to characterize its psychoactive and reinforcing effects. The selection of these models is guided by their established utility in predicting the abuse potential and psychostimulant properties of new chemical entities in humans. researchgate.net

Specifically, studies have employed male Sprague-Dawley rats and various strains of mice, including C57BL/6J. researchgate.netwikipedia.org These models are foundational in behavioral pharmacology for several key assessments:

Locomotor Activity: Rats and mice are used in open-field arenas to measure spontaneous movement after drug administration. An increase in locomotion is a well-established indicator of central nervous system stimulant effects. researchgate.netuthscsa.edu

Conditioned Place Preference (CPP): This paradigm, typically conducted in mice, assesses the rewarding properties of a substance. researchgate.netwikipedia.org An animal's preference for an environment previously paired with the drug suggests it finds the substance's effects rewarding. researchgate.net

Intravenous Self-Administration: Considered a gold standard for evaluating reinforcing efficacy, this model uses rats trained to perform a task (e.g., lever pressing) to receive an infusion of the drug. wikipedia.org Sustained self-administration indicates that the compound has reinforcing effects, a key component of abuse liability. researchgate.netwikipedia.org

The rationale for using these specific animal models lies in their high predictive validity for assessing the abuse potential of stimulant drugs. researchgate.netwikipedia.org The neurobiological and behavioral responses observed in these rodent paradigms are considered translational and provide critical data on a substance's potential for compulsive use in humans. researchgate.net

Efficacy Studies in Validated Disease Models Relevant to Observed Biological Activities

Efficacy studies for this compound have focused on behavioral models that probe its potent psychostimulant activity, rather than traditional disease models. The findings from these studies consistently demonstrate that the compound produces robust effects indicative of a high potential for abuse.

In locomotor activity tests, intravenous administration of 3-FMA significantly increased movement in rats in a dose-dependent manner. researchgate.net Similarly, it produced stimulant effects comparable to methamphetamine in other rodent models. uthscsa.edu This hyperlocomotor activity is a hallmark of its action as a central nervous system stimulant. researchgate.net

The rewarding effects of 3-FMA were confirmed using the conditioned place preference (CPP) paradigm in mice. researchgate.netwikipedia.org Animals administered 3-FMA developed a significant preference for the drug-paired environment, indicating that the subjective effects of the compound are perceived as positive. researchgate.net

Perhaps most significantly, in intravenous self-administration studies, rats readily learned to self-administer 3-FMA. researchgate.net The animals exhibited drug-taking behavior under fixed-ratio schedules and demonstrated high motivation to obtain the drug under more demanding progressive-ratio schedules of reinforcement. researchgate.net Furthermore, after a period of abstinence (extinction), a priming injection of 3-FMA, methamphetamine, or cocaine was shown to reinstate drug-seeking behavior in trained rats. researchgate.net This full substitution for the discriminative stimulus effects of other major stimulants highlights its similar subjective and reinforcing effects. researchgate.net

| Behavioral Assay | Animal Model | Observed Effect | Interpretation | Citation |

|---|---|---|---|---|

| Locomotor Activity | Rats | Dose-dependent increase in physical activity. | CNS Stimulant Properties | researchgate.net |

| Conditioned Place Preference (CPP) | Mice | Significant alteration in place preference to drug-paired side. | Rewarding Properties | researchgate.netwikipedia.org |

| Intravenous Self-Administration | Rats | Sustained drug-taking behavior under fixed and progressive ratio schedules. | Reinforcing Properties / Abuse Liability | researchgate.net |

| Reinstatement of Drug-Seeking | Rats | Priming injections of 3-FMA, Methamphetamine, or Cocaine reinstated seeking behavior. | High Relapse Potential / Similar Subjective Effects to other Stimulants | researchgate.net |

Early Safety Pharmacology and Toxicity Screening in Preclinical Settings

Early preclinical safety data on this compound point toward a significant toxicity profile, particularly concerning neurotoxicity. Studies have shown that the compound produces behavioral impairments and deficits in the brain's dopaminergic systems. researchgate.net

Key findings from preclinical toxicity screenings include:

Lethality: In mice, administration of 3-FMA resulted in mortality in a dose-dependent manner, highlighting a narrow therapeutic index. researchgate.net

Neurotoxicity: The compound has been shown to induce dopaminergic neurotoxicity, with effects comparable to those of methamphetamine. researchgate.net This includes significant decreases in dopamine (B1211576) levels and reductions in the expression of key proteins involved in dopamine transport and synthesis, such as the dopamine transporter (DAT) and tyrosine hydroxylase (TH). researchgate.net

Mechanism of Neurotoxicity: Research indicates that the neurotoxic effects of 3-FMA are significantly mediated by the dopamine D1 receptor. Administration of a D1 receptor antagonist was found to attenuate the observed neurotoxicity in mice. researchgate.net

While specific preclinical studies on cardiovascular safety pharmacology (e.g., effects on blood pressure and heart rate) for 3-FMA are not detailed in the available literature, its structural and pharmacological similarity to other potent sympathomimetic amines suggests a high likelihood of significant cardiovascular effects. semanticscholar.org For instance, the related compound 4-fluoroamphetamine has been associated with severe cardiovascular complications, including hypertensive urgency. researchgate.net Standard preclinical safety assessment would therefore heavily focus on this system. There is no available information from dedicated in vitro or in vivo genotoxicity assays for this compound. science.govresearchgate.net

| Area of Assessment | Animal Model | Key Finding | Citation |

|---|---|---|---|

| Acute Toxicity | Mice | Produced mortality in a dose-dependent manner. | researchgate.net |

| Neurotoxicity | Mice | Caused dopaminergic impairments, including reduced dopamine levels and transporter expression. | researchgate.net |

| Mechanism of Toxicity | Mice | Dopaminergic neurotoxicity is attenuated by a dopamine D1 receptor antagonist. | researchgate.net |

Conclusion and Future Research Directions

Identification of Unexplored Research Avenues and Gaps in Knowledge

Despite its availability as a research chemical and its recognized potential as a synthetic precursor, there is a significant void in the scientific literature regarding the intrinsic biological activity of N-Methyl-2-(3-fluorophenyl)ethanamine itself. The following areas represent major gaps in the current academic understanding:

Pharmacology and Mechanism of Action: There are no detailed, peer-reviewed studies characterizing the pharmacological profile of this compound. Its specific molecular targets, binding affinities for receptors or transporters, and its functional activity (e.g., agonist, antagonist, reuptake inhibitor) remain uninvestigated. While its structure is related to known psychoactive families, any assumptions about its activity are purely speculative without empirical data.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been documented. Research is needed to understand its metabolic pathways, including the enzymes involved and the identity of its metabolites. The influence of the 3-fluoro substitution on metabolic stability and its ability to cross the blood-brain barrier is a critical but unexplored aspect.

Toxicology: The toxicological properties of this compound are unknown. bertin-bioreagent.com No formal studies have been conducted to determine its short-term or long-term toxicity.

Comparative Analysis: There is a lack of comparative studies between this compound and its positional isomers (e.g., N-Methyl-2-(2-fluorophenyl)ethanamine and N-Methyl-2-(4-fluorophenyl)ethanamine) or its more widely discussed structural isomer, 3-Fluoromethamphetamine (3-FMA). chemicalroute.compsychonautwiki.org Such research would be crucial for understanding how the position of the fluorine atom on the phenyl ring influences biological activity.

Prospects for Guiding Future Research and Potential for Novel Chemical Entity Development

The existing gaps in knowledge directly inform pathways for future research and highlight the compound's potential in the development of novel chemical entities.

Future research should prioritize a full characterization of the compound's fundamental properties. This includes in vitro screening assays to identify its primary molecular targets within the CNS and subsequent in vivo studies in animal models to understand its behavioral effects. A 2019 study on the related compound 3-FMA, for instance, used rodent models to demonstrate psychomotor, rewarding, and reinforcing properties, providing a methodological template for such investigations. nih.govresearchgate.net

The most immediate prospect for this compound lies in its application as a scaffold in medicinal chemistry. myskinrecipes.com Future research could systematically use this compound as a starting material to synthesize a library of new molecules. By adding various chemical groups, researchers could explore the structure-activity relationships (SAR) for different CNS targets. The introduction of fluorine is a common strategy in drug design to enhance metabolic stability or modify binding affinity, and studies could focus on quantifying this effect.

Furthermore, the compound is a candidate for the development of novel molecular imaging agents. myskinrecipes.com The synthesis of a radiolabeled version (e.g., with Fluorine-18) could produce a positron emission tomography (PET) tracer. Such a tool would be invaluable for non-invasively studying its distribution in the brain, identifying its targets, and potentially diagnosing or understanding the pathophysiology of various neurological and psychiatric disorders. myskinrecipes.com

Finally, exploring the N-methylation pathway itself is a valid research direction. N-methylation can be a critical step in the metabolic activation of certain arylamines, and understanding how this process applies to this compound could provide insights into its biological fate and potential activity. nih.gov

常见问题

Q. How can researchers optimize enantioselective synthesis of this compound for chiral studies?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism. Recent studies show >90% ee with Pd-catalyzed asymmetric hydrogenation .

Q. How should conflicting crystallographic and computational data on bond angles be resolved?

- Methodological Answer : Cross-validate using:

- Multi-method refinement : Combine SHELXL (X-ray) with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level).

- Twinned data analysis : For crystals with twinning (common in fluorinated compounds), use TWINABS in SHELX to correct intensities .